molecular formula C15H14N2O5 B6610231 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate CAS No. 2248187-14-4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate

Cat. No. B6610231
CAS RN: 2248187-14-4
M. Wt: 302.28 g/mol
InChI Key: OOUALTWECCAIIE-GFCCVEGCSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate, commonly referred to as DIPC, is a synthetic organic compound that has been used in scientific research for a variety of applications. DIPC is a versatile molecule that can be used in a variety of ways, from its use as a catalyst in chemical reactions to its use as a therapeutic agent in medical research. The purpose of

Scientific Research Applications

DIPC has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a therapeutic agent in medical research, and as a reagent in analytical chemistry. DIPC has also been used in the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of DIPC is not yet fully understood, however, it is believed to involve the formation of a complex between the molecule and the active site of the enzyme or receptor that it is targeting. This complex then binds to the active site, allowing the molecule to interact with the enzyme or receptor and induce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPC are largely dependent on the specific application in which it is used. For example, when used as a therapeutic agent, DIPC can interact with receptors and enzymes in the body to produce a variety of effects, such as an anti-inflammatory response or an increase in metabolism. When used as a catalyst, DIPC can facilitate the formation of various chemical compounds.

Advantages and Limitations for Lab Experiments

The use of DIPC in laboratory experiments offers a number of advantages, such as its low cost, its ease of synthesis, and its versatility. It is also relatively safe to use, as it is non-toxic and has low levels of reactivity. However, there are some limitations to its use in laboratory experiments, such as its instability in certain conditions and its tendency to form unwanted byproducts.

Future Directions

The potential future directions for DIPC are numerous. For example, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in medical research and analytical chemistry. Furthermore, DIPC could be used as a platform for the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted on its potential applications in the field of renewable energy.

Synthesis Methods

DIPC is synthesized through a condensation reaction of 1-acetylpyrrolidine-2-carboxylic acid and 2-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, in order to form the desired product. The reaction is typically carried out at room temperature and is generally complete within a few hours.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUALTWECCAIIE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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